![molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0](/img/structure/B125081.png)

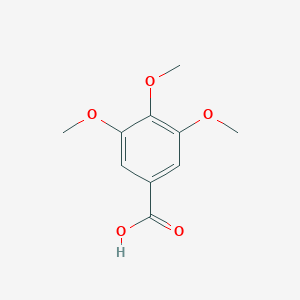

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalyst and Solvent-Free Synthesis

Research by Bellachioma et al. (2008) under catalyst- and solvent-free conditions demonstrated an environmentally benign approach to synthesizing 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides from (E)-2-aryl-1-cyano-1-nitroethenes. This method emphasizes the significance of regio- and diastereoselectivity in chemical reactions, offering a cleaner and more efficient pathway for synthesizing complex organic compounds (Bellachioma et al., 2008).

Structural Analysis of Stilbene Derivatives

Sopková-de Oliveira Santos et al. (2009) examined the solid-state structures of stilbene derivatives, revealing insights into the molecular conformations and electrostatic interactions that influence their properties. Their work highlights the complexity of molecular structures and their potential implications for material science and molecular engineering (Sopková-de Oliveira Santos et al., 2009).

Chemical Ecology in Millipedes

A study on the defensive allomones of millipedes by Kuwahara et al. (2017) revealed the role of nitro compounds in millipede defense mechanisms. This research provides valuable insights into chemical ecology, demonstrating how organisms utilize chemical compounds for defense and how these compounds vary across life stages (Kuwahara et al., 2017).

Advances in Organic Synthesis

Research on the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes by Reus et al. (2012) illustrates the development of efficient pathways for creating benzyne precursors and luminophores. Their work underscores the importance of innovative synthetic methods in advancing organic chemistry and materials science (Reus et al., 2012).

Development of New Chemotherapeutic Agents

A study by Carvalho et al. (2015) explored the toxicogenetic, immunomodulatory, and apoptotic effects of diaryl sulfide analogs of combretastatin A-4. This research is indicative of the ongoing efforts to discover and develop new chemotherapeutic drugs that can enhance the efficacy of existing cancer treatments (Carvalho et al., 2015).

Propriétés

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZJDIXHUBSWDS-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene | |

CAS RN |

86255-45-0 |

Source

|

| Record name | NSC294440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)